molecular formula C12H15NO B6170770 4-cyclobutyl-N-methylbenzamide CAS No. 2445793-45-1

4-cyclobutyl-N-methylbenzamide

Cat. No.: B6170770
CAS No.: 2445793-45-1
M. Wt: 189.3
InChI Key:
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Description

4-cyclobutyl-N-methylbenzamide is an organic compound characterized by a benzamide core structure with a cyclobutyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-methylbenzamide typically involves the condensation of 4-cyclobutylbenzoic acid with N-methylamine. This reaction can be facilitated by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like N,N’-diisopropylcarbodiimide (DIC) under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of solid-supported catalysts and automated systems can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

4-cyclobutyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to the development of new drugs with therapeutic benefits.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to the presence of both the cyclobutyl and methyl groups, which confer unique steric and electronic properties. These features can enhance its selectivity and efficacy in various applications, making it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

2445793-45-1

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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